molecular formula C10H15N3O3 B6207528 tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate CAS No. 482584-76-9

tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate

Cat. No. B6207528
CAS RN: 482584-76-9
M. Wt: 225.2
InChI Key:
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Description

Tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate (TBFMIC) is a novel class of organocatalyst that has been used in a variety of synthetic chemistry applications. It is a versatile organocatalyst that has been used to catalyze a wide range of reactions, including asymmetric transformations, cycloadditions, and hydrogen transfer reactions. TBFMIC has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. TBFMIC has also been used in the synthesis of a variety of polymers and materials, including polyesters and polyamides.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate is not completely understood. However, it is believed to act as an organocatalyst, which means that it is able to catalyze a variety of reactions without the need for additional catalysts. tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate is believed to act by forming a complex with the reactants, which then undergoes a reaction to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate are not well understood. However, it is believed to be relatively non-toxic, as it is not known to be a carcinogen or mutagen. It is also believed to be non-irritating to the skin, eyes, and respiratory system.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate as an organocatalyst in laboratory experiments include its low cost, ease of use, and wide range of applications. Additionally, tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate is relatively non-toxic and non-irritating, making it a safe choice for laboratory experiments.
The limitations of tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate as an organocatalyst include its limited shelf life and its instability in the presence of light and heat. Additionally, tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate is not as effective as other organocatalysts in some reactions.

Future Directions

The future directions for tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate as an organocatalyst include further research into its mechanism of action and its use in the synthesis of a variety of compounds and materials. Additionally, further research into its biochemical and physiological effects is needed. Additionally, further research is needed into its use in the synthesis of a variety of drugs, including antifungal agents and antiviral agents. Finally, further research is needed into the development of more efficient and cost-effective methods for synthesizing tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate.

Synthesis Methods

Tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate can be synthesized from tert-butyl imidazole and formylmethylcarbamate. The reaction is carried out in a two-step process. The first step involves the conversion of the imidazole to the corresponding imidazolium salt, which is then reacted with formylmethylcarbamate to form the desired product. The reaction is typically carried out in aqueous solution at room temperature.

Scientific Research Applications

Tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate has been used in a variety of scientific research applications. It has been used as an organocatalyst in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate has also been used in the synthesis of a variety of polymers and materials, including polyesters and polyamides. It has also been used in the synthesis of a variety of heterocyclic compounds and peptides. tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate has also been used in the synthesis of a variety of drugs, including antifungal agents and antiviral agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(2-formyl-1-methyl-1H-imidazol-4-yl)carbamate involves the reaction of tert-butyl N-(2-amino-1-methyl-1H-imidazol-4-yl)carbamate with formic acid in the presence of a dehydrating agent.", "Starting Materials": [ "tert-butyl N-(2-amino-1-methyl-1H-imidazol-4-yl)carbamate", "formic acid", "dehydrating agent" ], "Reaction": [ "Add formic acid to a solution of tert-butyl N-(2-amino-1-methyl-1H-imidazol-4-yl)carbamate in a suitable solvent.", "Add a dehydrating agent to the reaction mixture.", "Heat the reaction mixture to reflux for a suitable amount of time.", "Cool the reaction mixture and isolate the product by filtration or extraction.", "Purify the product by recrystallization or chromatography." ] }

CAS RN

482584-76-9

Molecular Formula

C10H15N3O3

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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